![molecular formula C12H15N B13451790 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azatricyclo[7310,5,13]trideca-5,7,9(13)-triene is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized through the reaction of a suitable amine with a tricyclic ketone, followed by cyclization and dehydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Various substituents can be introduced into the tricyclic structure through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications .
Applications De Recherche Scientifique
2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mécanisme D'action
The mechanism of action of 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-trien-7-yl}propanoic acid
- 2-{1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-trien-7-yl}propan-2-amine
- 2-{1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-trien-4-yl}acetic acid .
Uniqueness
What sets 2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene apart from similar compounds is its unique tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinoline |
InChI |
InChI=1S/C12H15N/c1-3-9-5-2-6-11-12(9)10(4-1)7-8-13-11/h1,3-4,11,13H,2,5-8H2 |
Clé InChI |
UFYXYAUXXUEPQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3=C(C1)C=CC=C3CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


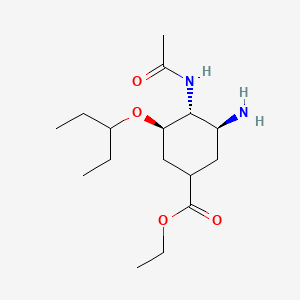
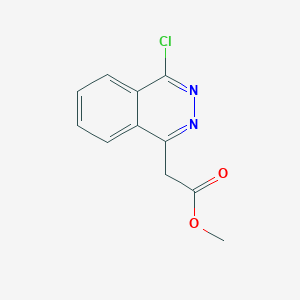


![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13451735.png)
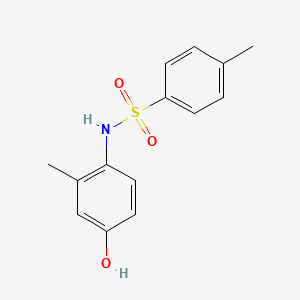
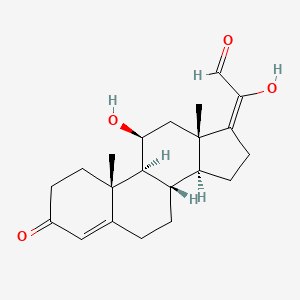
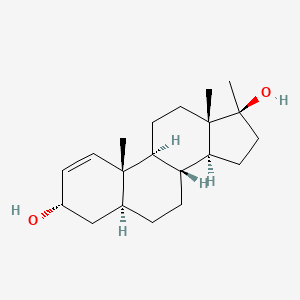
![4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13451744.png)

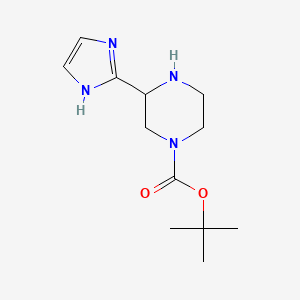
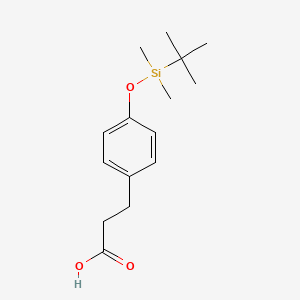
![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
